molecular formula C17H27N3O4S2 B10999355 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide

Cat. No.: B10999355
M. Wt: 401.5 g/mol
InChI Key: BGAVUHLCYWQISJ-UHFFFAOYSA-N
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Description

2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]-N-[2-(THIOMORPHOLINE-4-SULFONYL)ETHYL]ACETAMIDE is a complex organic compound that features a pyrrole ring, an oxane ring, and a thiomorpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]-N-[2-(THIOMORPHOLINE-4-SULFONYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the construction of the oxane ring. The thiomorpholine sulfonyl group is then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]-N-[2-(THIOMORPHOLINE-4-SULFONYL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]-N-[2-(THIOMORPHOLINE-4-SULFONYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]-N-[2-(THIOMORPHOLINE-4-SULFONYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole-containing molecules, oxane derivatives, and thiomorpholine sulfonyl compounds. Examples include:

  • Pyrrole-2-carboxylic acid
  • 4-Oxane-2-carboxylic acid
  • Thiomorpholine-4-sulfonamide

Uniqueness

What sets 2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]-N-[2-(THIOMORPHOLINE-4-SULFONYL)ETHYL]ACETAMIDE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H27N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-(2-thiomorpholin-4-ylsulfonylethyl)acetamide

InChI

InChI=1S/C17H27N3O4S2/c21-16(18-5-14-26(22,23)20-8-12-25-13-9-20)15-17(3-10-24-11-4-17)19-6-1-2-7-19/h1-2,6-7H,3-5,8-15H2,(H,18,21)

InChI Key

BGAVUHLCYWQISJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCS(=O)(=O)N2CCSCC2)N3C=CC=C3

Origin of Product

United States

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